molecular formula C29H31N3O4 B3000446 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 894551-67-8

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B3000446
CAS RN: 894551-67-8
M. Wt: 485.584
InChI Key: XAEGIFRXINLPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-crystal and Salt Formation

Quinoline derivatives are studied for their ability to form co-crystals and salts with other compounds. For instance, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals and salts have been characterized for their structural properties, demonstrating quinoline derivatives' potential in material science and crystal engineering for developing new materials with desired physical and chemical properties (Karmakar, Kalita, & Baruah, 2009).

Spatial Orientation and Assembly

The study of different spatial orientations of amide derivatives on anion coordination reveals the structural diversity of quinoline derivatives. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a tweezer-like geometry, which contributes to the understanding of molecular self-assembly and the design of channel-like structures through weak interactions (Kalita & Baruah, 2010).

Antimalarial Activity

Quinoline derivatives have been explored for their antimalarial activity. A series of compounds based on the quinoline structure demonstrated significant activity against resistant strains of malaria parasites, highlighting the potential of quinoline derivatives in developing new antimalarial drugs (Werbel et al., 1986).

Synthesis of Novel Compounds

The Passerini three-component reaction has been utilized to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, showcasing the versatility of quinoline derivatives in organic synthesis and the potential for creating a variety of biologically active compounds (Taran et al., 2014).

Structural Aspects and Fluorescence Properties

Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides has provided insights into the fluorescence properties of these compounds. This research contributes to the development of materials with potential applications in sensing, imaging, and electronic devices (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-5-20-8-12-24(13-9-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-10-6-19(2)7-11-23/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGIFRXINLPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=C(C=C4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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